molecular formula C10H13FN2O B2658363 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1248370-07-1

5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine

Cat. No. B2658363
CAS RN: 1248370-07-1
M. Wt: 196.225
InChI Key: RQPMTQBNNJCJFJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine is a chemical compound with the molecular formula C10H13FN2O . It has an average mass of 196.221 Da and a monoisotopic mass of 196.101196 Da . It is also known as ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13FN2O.2ClH/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9;;/h5-6,9,12H,2-4H2,1H3;2*1H/t9-;;/m1…/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, nitrogen, and oxygen atoms, as well as the pyrrolidine and pyridine rings.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Docking and QSAR Studies for Kinase Inhibitors

Research has been conducted on derivatives similar to 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA), in the context of c-Met kinase inhibitors. Docking studies and quantitative structure–activity relationship (QSAR) methods, including Comparative Molecular Similarity Analysis (CoMSIA), were used to analyze molecular features contributing to inhibitory activity (Caballero et al., 2011).

Radiosynthesis for Nicotinic Acetylcholine Receptor Ligands

Compounds structurally related to 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine, like 5-((1-[11C]-methyl-2-(S)-pyrrolidinyl)methoxy)-2-chloro-3-((E)-2-(2-fluoropyridin-4-yl)vinyl)pyridine ([11C]-FPVC), have been synthesized for studying α4β2 nicotinic acetylcholine receptors. The synthesis involved [11C]-methyl iodide and showed potential for brain imaging studies (Ravert et al., 2006).

Quantum Chemical and Molecular Dynamic Simulation Studies

Quantum chemical calculations and molecular dynamics simulations have been applied to piperidine derivatives, which include compounds similar to 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine. These studies focused on adsorption and corrosion inhibition properties on iron surfaces, providing insights into the reactivity and surface interactions of such compounds (Kaya et al., 2016).

Fluorescent Chemosensor for Metal Ions

Research on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, which share a pyridine component with 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine, demonstrated their utility as fluorescent chemosensors for Fe3+/Fe2+ cations. These compounds exhibited high selectivity and were applied for imaging in living HepG2 cells (Maity et al., 2018).

Serotonin Receptor Imaging in Alzheimer's Disease

Related compounds have been used in PET imaging to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This demonstrates the potential application of 5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine analogs in neuroimaging and the study of neurological disorders (Kepe et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

5-fluoro-2-(pyrrolidin-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-3-4-10(13-6-8)14-7-9-2-1-5-12-9/h3-4,6,9,12H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPMTQBNNJCJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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